TPSA and H-Bond Acceptor Profile Differentiates CAS 2097859-57-7 from 4-(1-Benzoyl/Substituted-Benzoyl)piperidin-4-yl)morpholine-3,5-dione Analogs
CAS 2097859-57-7 possesses a computed TPSA of 95.2 Ų and 5 hydrogen-bond acceptor sites, whereas the closely related 4-[1-(3,4-difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034536-79-1) exhibits a TPSA of 66.9 Ų with 6 hydrogen-bond acceptors, and 4-[1-(4-propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034266-54-9) registers TPSA of 66.9 Ų with 4 acceptors [1] [2] [3]. The target compound's higher TPSA value versus benzoyl analogs is driven by the morpholine-3,5-dione dione oxygens combined with the thiophene sulfur, producing a distinctly different hydrogen-bonding surface that impacts both passive permeability and efflux transporter recognition [4].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 95.2 Ų, 5 H-bond acceptors |
| Comparator Or Baseline | CAS 2034536-79-1: TPSA = 66.9 Ų, 6 H-bond acceptors; CAS 2034266-54-9: TPSA = 66.9 Ų, 4 H-bond acceptors |
| Quantified Difference | ΔTPSA = +28.3 Ų (42% higher than benzoyl analogs); H-bond acceptor count differs by 1 unit vs. both comparators |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) using standardized fragmentation methods |
Why This Matters
A TPSA > 90 Ų places CAS 2097859-57-7 near the upper boundary for predicted CNS penetration (commonly cited threshold < 90 Ų for oral CNS drugs), meaning this compound will exhibit systematically lower passive blood-brain barrier permeability than its benzoyl-substituted analogs—a critical selection parameter for peripheral vs. central target engagement strategies.
- [1] PubChem CID 131703187 computed properties for CAS 2097859-57-7. National Center for Biotechnology Information (2025). View Source
- [2] PubChem computed properties for CAS 2034536-79-1 (4-[1-(3,4-difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione). View Source
- [3] Computed properties for CAS 2034266-54-9 (4-[1-(4-propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione) as reported on Kuujia product page. View Source
- [4] Hitchcock SA, Pennington LD. Structure-brain exposure relationships. Journal of Medicinal Chemistry, 2006, 49(26), 7559–7583. (TPSA < 90 Ų threshold for CNS drug candidates.) View Source
